![molecular formula C10H15ClN2O B1500583 2-(Piperidin-3-yloxy)-pyridine hydrochloride CAS No. 1185310-55-7](/img/structure/B1500583.png)
2-(Piperidin-3-yloxy)-pyridine hydrochloride
Overview
Description
2-(Piperidin-3-yloxy)-pyridine hydrochloride (2-POPH) is a synthetic compound that has been studied for its potential applications in medicinal and scientific research. 2-POPH has been found to have a wide range of biochemical and physiological effects that make it an attractive compound for laboratory experiments.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methods : Research has explored various synthesis methods for compounds related to 2-(Piperidin-3-yloxy)-pyridine hydrochloride. For example, Smaliy et al. (2011) proposed a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, emphasizing its importance in medicinal chemistry (Smaliy et al., 2011). Similarly, Li (2012) synthesized 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, showcasing a method relevant to compounds containing piperidine (Li, 2012).
Structural Analysis : Investigations into the crystal and molecular structure of related compounds, such as hexahydro pyridine (piperidine) hydrochloride, have been conducted to understand their psychobiological significance. Dattagupta and Saha (1975) determined its structure using X-ray data (Dattagupta & Saha, 1975).
Chemical Properties and Reactions
Tautomerism Studies : The study of tautomeric structures in compounds involving piperidine, like 4,5-dihydropyrazol-5-one annelated with piperidine cycle by Buzykin et al. (2014), provides insights into the chemical behavior of related molecules (Buzykin et al., 2014).
Volumetric Properties : Kul et al. (2013) compared the volumetric properties of aqueous solutions of pyridine and piperidine derivatives, important for understanding the solubility and mixing behaviors of these compounds (Kul et al., 2013).
Applications in Medicinal Chemistry
Development of Antagonists : The functionalization of the pyridine and piperidine units has been explored in the development of antagonists, such as human A₃ adenosine receptor antagonists. For instance, Baraldi et al. (2012) studied water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, indicating the importance of these structures in medicinal chemistry (Baraldi et al., 2012).
Synthesis of Amino Acids Derivatives : Shilin et al. (2019) reported on the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent, highlighting the potential of incorporating pyridine fragments into amino acid structures for biological activity investigation (Shilin et al., 2019).
properties
IUPAC Name |
2-piperidin-3-yloxypyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9;/h1-2,5,7,9,11H,3-4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHJAQJUBQBNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671458 | |
Record name | 2-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yloxy)-pyridine hydrochloride | |
CAS RN |
1185310-55-7 | |
Record name | 2-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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